BenchChemオンラインストアへようこそ!

Brepocitinib Tosylate

JAK-STAT signaling kinase selectivity inhibitor profiling

Brepocitinib tosylate (PF-06700841 tosylate) is an orally bioavailable, small-molecule dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), originally developed by Pfizer and currently advanced by Priovant Therapeutics. In cell-free assays, it inhibits JAK1 with an IC₅₀ of 17 nM and TYK2 with an IC₅₀ of 23 nM, with measurable but substantially weaker activity against JAK2 (IC₅₀ = 77 nM) and JAK3 (IC₅₀ = 6.49 µM).

Molecular Formula C25H29F2N7O4S
Molecular Weight 561.6 g/mol
CAS No. 2140301-96-6
Cat. No. B610003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrepocitinib Tosylate
CAS2140301-96-6
SynonymsPF-06700841;  PF 06700841;  PF06700841;  PF-6700841;  PF 6700841;  PF6700841;  PF-06700841 tosylate salt; 
Molecular FormulaC25H29F2N7O4S
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
InChIInChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1
InChIKeyFAKGOYNHHHOTEN-VDTKTRGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brepocitinib Tosylate (CAS 2140301-96-6) – Procurement-Grade JAK1/TYK2 Dual Inhibitor Reference Standard


Brepocitinib tosylate (PF-06700841 tosylate) is an orally bioavailable, small-molecule dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), originally developed by Pfizer and currently advanced by Priovant Therapeutics . In cell-free assays, it inhibits JAK1 with an IC₅₀ of 17 nM and TYK2 with an IC₅₀ of 23 nM, with measurable but substantially weaker activity against JAK2 (IC₅₀ = 77 nM) and JAK3 (IC₅₀ = 6.49 µM) [1]. The tosylate salt (molecular formula C₂₅H₂₉F₂N₇O₄S, MW 561.6) is the form used in all clinical-stage programs and is the appropriate reference standard for pharmacological replication studies.

Why Brepocitinib Tosylate Cannot Be Replaced by Other JAK or TYK2 Inhibitors for Dual-Kinase Studies


JAK-family inhibitors exhibit fundamentally different selectivity windows that translate into distinct, non-interchangeable cytokine inhibition profiles and therapeutic indices [1]. Substituting brepocitinib with a selective TYK2 inhibitor (e.g., deucravacitinib) loses JAK1-dependent suppression of IL-6 and common γ-chain cytokines; substituting with a JAK1-selective agent (e.g., upadacitinib) forfeits TYK2-mediated blockade of IL-12/IL-23 and type I interferon pathways. Pan-JAK inhibitors (e.g., tofacitinib) introduce JAK2/3-related hematopoietic liability that brepocitinib's selectivity deliberately limits. The quantitative evidence below demonstrates that these agents occupy non-overlapping positions in the potency-selectivity landscape, making generic substitution scientifically unsound for any study requiring defined dual JAK1/TYK2 pharmacology.

Brepocitinib Tosylate – Quantified Evidence of Differentiation Versus JAK-Family Comparators


JAK Isoform Biochemical Selectivity: Brepocitinib vs. Deucravacitinib, Tofacitinib, Upadacitinib, and Filgotinib

In a curated cross-class selectivity comparison, brepocitinib demonstrates a unique dual-target selectivity signature that contrasts with every other approved or clinical-stage JAK/TYK2 inhibitor [1]. Brepocitinib achieves only 3.3-fold selectivity for TYK2 over JAK2, whereas the selective TYK2 inhibitor deucravacitinib shows >10,000-fold selectivity against all JAK catalytic (JH1) domains [2]. Conversely, the JAK1-selective agents upadacitinib and filgotinib exhibit 100-fold and 12-fold selectivity for JAK1 over TYK2, respectively, and the pan-JAK inhibitor tofacitinib shows a mere 21-fold JAK3-over-TYK2 selectivity, effectively inhibiting all JAK isoforms at therapeutic concentrations [1].

JAK-STAT signaling kinase selectivity inhibitor profiling

Whole Blood Cytokine Inhibition Breadth: Dual TYK2/JAK1 vs. Selective TYK2 Inhibition

Brepocitinib potently inhibits both TYK2-dependent and JAK1-dependent cytokine pathways in human whole blood, in contrast to the selective TYK2 inhibitor deucravacitinib, which spares JAK1/3 and JAK2/2 signaling [1]. Brepocitinib suppresses TYK2/JAK2-mediated IL-12/pSTAT4 (HWB IC₅₀ = 65 nM) and IL-23/pSTAT3 (IC₅₀ = 120 nM) while simultaneously inhibiting JAK1-driven IL-6/pSTAT1 (IC₅₀ = 81 nM) and JAK1/JAK3-driven γ-common chain cytokines IL-15/pSTAT5 (IC₅₀ = 238 nM) and IL-21/pSTAT3 (IC₅₀ = 204 nM) . Deucravacitinib inhibits TYK2-dependent IL-12/IFNγ production (HWB IC₅₀ = 42 nM) but shows minimal activity against JAK1/3 (IC₅₀ = 1,646 nM) and JAK2/2 (IC₅₀ >10,000 nM) [1].

whole blood assay cytokine signaling functional selectivity

Phase 3 VALOR Trial: Brepocitinib Efficacy in Dermatomyositis – An Indication with No Approved JAK/TYK2 Inhibitor

In the registrational Phase 3 VALOR trial (N=241), brepocitinib 30 mg once-daily demonstrated a statistically significant 15.3-point greater improvement in the Total Improvement Score (TIS) at Week 52 versus placebo (P<0.001), meeting all nine pre-specified secondary endpoints including cutaneous disease activity, itch remission, and corticosteroid tapering [1]. At present, no other JAK or TYK2 inhibitor has completed a Phase 3 trial in dermatomyositis, and the current standard of care relies on chronic corticosteroids and IVIg [2].

dermatomyositis phase 3 clinical trial TIS endpoint

Phase 2 BEACON Trial: Brepocitinib Efficacy in Cutaneous Sarcoidosis – A Disease Without Approved Therapy

In the first industry-sponsored, randomized, placebo-controlled trial in cutaneous sarcoidosis (BEACON, N=31), brepocitinib 45 mg once-daily achieved a mean CSAMI-A improvement of 22.3 points versus 0.7 points for placebo at Week 16 (treatment difference 21.6 points, P<0.0001) [1]. 100% of patients in the 45 mg arm achieved a clinically meaningful ≥10-point CSAMI-A reduction compared with 14% on placebo; functional remission (CSAMI-A <5) was attained by 62% vs. 0% for placebo [1]. This constitutes the first positive controlled efficacy data for any systemic therapy in cutaneous sarcoidosis, a disease with no FDA-approved treatments.

cutaneous sarcoidosis CSAMI granulomatous inflammation

Oral Pharmacokinetics: High Bioavailability and Rapid Absorption Supporting Once-Daily Dosing

Brepocitinib demonstrates complete intestinal absorption with an absolute oral bioavailability (F) of approximately 75% (90% CI: 67.3%, 82.8%) and a fraction absorbed (Fₐ) of 107%, indicating essentially complete gastrointestinal uptake [1]. Absorption is rapid, with a median Tₘₐₓ ≤1 hour [2]. The mean terminal elimination half-life ranges from 3.8–7.5 hours after single doses to 4.9–10.7 hours after multiple doses, consistent with once-daily oral dosing [2]. Total recovery of oral drug-related material is 96.7% ± 6.3%, with renal excretion of metabolites as the primary elimination route [1]. These PK parameters compare favorably with other oral JAK inhibitors, but the ~75% bioavailability is notably higher than deucravacitinib's reported absolute bioavailability [3].

pharmacokinetics oral bioavailability ADME

Brepocitinib Tosylate – Optimal Research and Procurement Scenarios Driven by Evidence


Dermatomyositis Preclinical and Translational Research

For laboratories modeling dermatomyositis (DM) or type I interferon-driven myositis, brepocitinib is the only JAK/TYK2 inhibitor with positive Phase 3 registrational data in this indication [1]. Its dual TYK2/JAK1 inhibition directly targets IFN-α/β, IL-12, IL-23, and IFNγ—all cytokines mechanistically implicated in DM pathogenesis [2]. Procurement for DM-focused studies avoids the confounding variable of unmatched clinical validation that would arise if a selective TYK2 or JAK1 inhibitor were substituted.

Cutaneous Sarcoidosis and Granulomatous Inflammation Models

BEACON trial evidence establishes brepocitinib as the first systemic therapy to demonstrate controlled efficacy in cutaneous sarcoidosis (CSAMI-A improvement 22.3 points vs. 0.7 for placebo, P<0.0001) [3]. Researchers investigating granulomatous skin inflammation should source brepocitinib specifically, as no comparator compound has equivalent clinical validation in this disease and cytokine blockade requirements (IFNγ, IL-12, IL-6) align with brepocitinib's dual mechanism.

Dual Cytokine Pathway Inhibition Studies Requiring Simultaneous JAK1/TYK2 Coverage

Experiments designed to interrogate the combined contribution of TYK2-dependent (IL-12, IL-23, IFNα/β) and JAK1-dependent (IL-6, IFNγ, common γ-chain) pathways require a single agent with balanced dual potency. Brepocitinib's HWB IC₅₀ profile (TYK2 pathways: 65-120 nM; JAK1 pathways: 81-238 nM) delivers this dual coverage in one molecule , eliminating the pharmacokinetic complexity and potential drug-drug interactions of combining a selective TYK2 inhibitor with a selective JAK1 inhibitor.

PK/PD Modeling and Oral JAK Inhibitor Comparator Studies

Brepocitinib's well-characterized oral PK profile—~75% absolute bioavailability, Tₘₐₓ ≤1 h, and mass balance recovery of 96.7% [4]—makes it a reliable oral tool compound for exposure-response modeling. For studies comparing JAK inhibitor PK/PD relationships, brepocitinib serves as the reference dual-inhibitor benchmark against which selective TYK2 inhibitors (deucravacitinib) and JAK1-selective agents (upadacitinib, filgotinib) can be contrasted to isolate the contribution of dual pathway engagement.

Quote Request

Request a Quote for Brepocitinib Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.